molecular formula C10H12O4 B130630 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid CAS No. 53832-94-3

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid

Número de catálogo B130630
Número CAS: 53832-94-3
Peso molecular: 196.2 g/mol
Clave InChI: GIIOASILGOFVPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, also known as dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It is known to lower IL-6 production through downregulation of DNMT1 expression and inhibition of DNA methylation of the IL-6 gene in mice .


Synthesis Analysis

The synthesis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid involves several steps. One study synthesized molecularly imprinted polymers (MIPs) using 3,4-dihydroxyphenylacetic acid (DOPAC) as a template . Thermal, radical bulk polymerization was employed in the presence of ethylene glycol dimethacrylate as a cross-linker . Another study reported the enzymatic synthesis of (S‐(−)‐3‐(3,4‐Dihydroxyphenyl)lactic acid .


Molecular Structure Analysis

The molecular structure of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is C10H13NO4 . The molecular weight is 211.21 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid are complex. One study reported that the strong interactions between amine groups in the polymer and carboxylic groups in the analyte governed the recognition mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid include a molecular weight of 211.21 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .

Aplicaciones Científicas De Investigación

Antioxidant Activity

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid exhibits strong antioxidant properties. It effectively scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases, neurodegenerative disorders, and cardiovascular conditions .

Neuroprotection

Studies suggest that this compound may play a role in neuroprotection. It has been investigated for its ability to mitigate oxidative stress in neuronal cells, potentially reducing the risk of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Effects

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid exhibits anti-inflammatory activity. It modulates inflammatory pathways, making it relevant in conditions such as arthritis, inflammatory bowel disease, and asthma. Researchers are exploring its potential as a natural anti-inflammatory agent .

Skin Health and Cosmetics

Due to its antioxidant properties, 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is used in skincare products. It helps combat oxidative stress, promoting healthy skin and potentially reducing signs of aging. Cosmetic formulations often include it for its skin-rejuvenating effects .

Polymer Chemistry

Beyond its biological applications, this compound has utility in polymer chemistry. It can be used as a monomer for synthesizing biodegradable polymers. Researchers explore its use in drug delivery systems, tissue engineering, and other biomaterials .

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing . It is also recommended to avoid ingestion and inhalation, and to avoid dust formation .

Propiedades

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIOASILGOFVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615895
Record name 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid

CAS RN

53832-94-3
Record name alpha-Methyl-3,4-dihydroxyphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 3
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 4
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 5
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 6
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid

Q & A

Q1: How does 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid relate to Parkinson's Disease treatment?

A: 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid shares structural similarities with levodopa, a mainstay medication for Parkinson's disease. Levodopa works by increasing dopamine levels in the brain, a neurotransmitter that is deficient in individuals with Parkinson's disease. Research suggests that 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid might be able to inhibit phenylalanine hydroxylase []. This enzyme is involved in the conversion of phenylalanine to tyrosine, a precursor to dopamine. By inhibiting phenylalanine hydroxylase, it might be possible to enhance the effectiveness of carbidopa, a drug often co-administered with levodopa to prevent its breakdown outside the brain. This could potentially lead to improved treatment strategies for Parkinson's disease.

Q2: What computational chemistry studies have been conducted on 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and similar compounds in the context of Parkinson's?

A: Researchers have employed molecular docking studies to investigate how 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and related compounds interact with the target enzyme, phenylalanine hydroxylase []. Utilizing software like Autodock Vina and structural data from the Protein Data Bank (PDB), scientists can predict binding affinities and explore the molecular interactions at play. These simulations provide valuable insights into the potential of these compounds as inhibitors and guide further research into their therapeutic applications.

Q3: What is the significance of studying solutions for infusion or injection containing levodopa and related compounds?

A: The exploration of solutions for infusion or injection containing levodopa alongside enzyme inhibitors like carbidopa and selegiline is crucial for optimizing drug delivery and therapeutic outcomes in Parkinson's disease []. These solutions, intended for intravenous, subcutaneous, or continuous intrathecal administration, aim to achieve consistent and controlled drug levels within the body. By combining levodopa with inhibitors that prevent its premature breakdown, these formulations seek to enhance its effectiveness in reaching the brain and alleviating Parkinsonian symptoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.